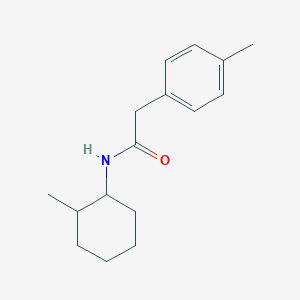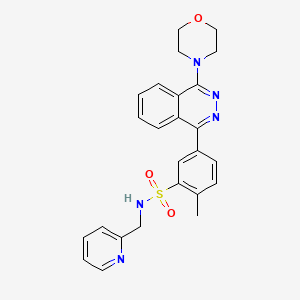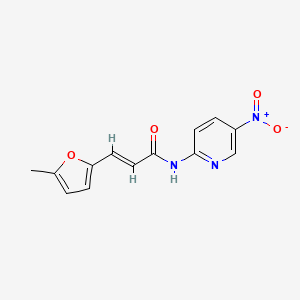![molecular formula C15H21BrN2O2 B5396367 1-[2-(3-bromophenoxy)propanoyl]-4-methyl-1,4-diazepane](/img/structure/B5396367.png)
1-[2-(3-bromophenoxy)propanoyl]-4-methyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-bromophenoxy)propanoyl]-4-methyl-1,4-diazepane is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. The compound is also known as 'BPPD' and belongs to the class of diazepanes. Diazepanes are known to possess a wide range of biological activities, including anticonvulsant, anxiolytic, and sedative effects.
Mechanism of Action
The exact mechanism of action of 1-[2-(3-bromophenoxy)propanoyl]-4-methyl-1,4-diazepane is not fully understood. However, it is believed to act on the GABAergic system, which is responsible for regulating neurotransmitters in the brain. The compound is thought to enhance the activity of GABA, which in turn leads to a decrease in neuronal excitability and thus, its anticonvulsant, anxiolytic, and sedative effects.
Biochemical and Physiological Effects:
Studies have shown that 1-[2-(3-bromophenoxy)propanoyl]-4-methyl-1,4-diazepane has a range of biochemical and physiological effects. It has been shown to decrease the frequency and duration of seizures in animal models, indicating its anticonvulsant effects. It has also been shown to decrease anxiety and induce sedation in animal models, indicating its anxiolytic and sedative effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[2-(3-bromophenoxy)propanoyl]-4-methyl-1,4-diazepane in lab experiments is its potential therapeutic applications in various fields, including neurology, oncology, and psychiatry. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it challenging to develop targeted therapies.
Future Directions
There are several future directions for research on 1-[2-(3-bromophenoxy)propanoyl]-4-methyl-1,4-diazepane. One direction is to further investigate its potential as an anticonvulsant agent and develop targeted therapies for epilepsy. Another direction is to explore its potential as an anticancer agent and develop targeted therapies for cancer. Additionally, further research is needed to understand its exact mechanism of action and develop more potent and selective compounds.
Synthesis Methods
The synthesis of 1-[2-(3-bromophenoxy)propanoyl]-4-methyl-1,4-diazepane involves the reaction of 3-bromoanisole with 2-bromoacetyl bromide in the presence of a base, followed by the reaction of the resulting intermediate with 4-methyl-1,4-diazepane. The final product is obtained after purification using column chromatography.
Scientific Research Applications
1-[2-(3-bromophenoxy)propanoyl]-4-methyl-1,4-diazepane has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and psychiatry. In neurology, it has been studied for its anticonvulsant effects and has shown promising results in animal models. In oncology, it has been studied for its potential as an anticancer agent due to its ability to inhibit tumor growth. In psychiatry, it has been studied for its anxiolytic and sedative effects.
properties
IUPAC Name |
2-(3-bromophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-12(20-14-6-3-5-13(16)11-14)15(19)18-8-4-7-17(2)9-10-18/h3,5-6,11-12H,4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKPXTHGGJYTEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCN(CC1)C)OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{3-(3-methoxybenzyl)-1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]piperidin-3-yl}methanol](/img/structure/B5396290.png)
![1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine](/img/structure/B5396305.png)
![1-ethyl-6-methyl-3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5396311.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5396315.png)

![1,4-bis[3-(3-chlorophenyl)acryloyl]-2,5-dimethylpiperazine](/img/structure/B5396328.png)
![2-(2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]acetamide](/img/structure/B5396330.png)
![N,N-dimethyl-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-naphthalenamine](/img/structure/B5396332.png)

![ethyl 1-[4-(2,3-dimethylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5396335.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5396353.png)
![3-(2-furylmethyl)-5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5396359.png)
![N~2~-methyl-N~1~-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-alaninamide](/img/structure/B5396368.png)
